![molecular formula C14H22N6O2S B2755078 N-(2-(4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)ethanesulfonamide CAS No. 1209539-79-6](/img/structure/B2755078.png)

N-(2-(4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)ethanesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

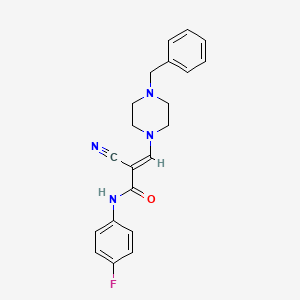

The compound “N-(2-(4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)ethanesulfonamide” is a complex organic molecule that contains several functional groups and rings, including a piperidine ring, a pyrazolo[3,4-d]pyrimidine ring, and a sulfonamide group .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the piperidine and pyrazolo[3,4-d]pyrimidine rings, along with the ethanesulfonamide group . The exact structure would depend on the specific locations of these groups within the molecule.Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfonamide group could potentially make the compound more polar and increase its solubility in water .Wissenschaftliche Forschungsanwendungen

Anti-Breast Cancer Evaluation

A study on the synthesis and anti-breast cancer evaluation of novel N-(guanidinyl)benzenesulfonamides, which bear a structural resemblance to the specified compound, demonstrated promising anticancer activity against the human tumor breast cell line MCF7. These sulfonamides, featuring biologically active pyrazole, pyrimidine, and pyridine moieties, showcased IC50 values ranging from 49.5 to 70.2 μM. This research emphasizes the potential of such compounds in developing effective treatments for breast cancer (Ghorab, El-Gazzar, & Alsaid, 2014).

Tuberculosis Inhibitors

Another application involves the design and synthesis of novel Mycobacterium tuberculosis GyrB inhibitors, highlighting the compound's relevance in combating tuberculosis. Ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates were synthesized and evaluated for their in vitro activity. One of the compounds showed promising results against all tests with significant inhibition metrics, underlining the compound's potential in tuberculosis treatment strategies (Jeankumar et al., 2013).

Corrosion Inhibition

Research into the corrosion inhibition properties of piperidine derivatives for the protection of iron surfaces from corrosion demonstrated the compound's applicability in material science. Quantum chemical calculations and molecular dynamics simulations were used to investigate the adsorption behaviors and inhibition efficiencies, providing insights into the compound's protective capabilities against metal corrosion (Kaya et al., 2016).

Anticancer and Anti-Inflammatory Agents

A study on the synthesis and biological evaluation of novel pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents showed these compounds' dual functionality. This underscores the versatility of such molecular frameworks in developing therapeutic agents with both anticancer and anti-inflammatory properties (Rahmouni et al., 2016).

Wirkmechanismus

The mechanism of action of this compound would likely depend on its intended use. For example, many compounds containing a piperidine ring have been found to exhibit a wide range of biological activities, including anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant activities .

Eigenschaften

IUPAC Name |

N-[2-(4-piperidin-1-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]ethanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N6O2S/c1-2-23(21,22)18-6-9-20-14-12(10-17-20)13(15-11-16-14)19-7-4-3-5-8-19/h10-11,18H,2-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STURZISYJPLTEI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)NCCN1C2=C(C=N1)C(=NC=N2)N3CCCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N6O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.43 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-[2-(3-chlorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N-(3-ethoxypropyl)ethanediamide](/img/structure/B2754996.png)

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-1-[2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperidine-4-carboxamide](/img/structure/B2754998.png)

![3-(benzenesulfonyl)-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B2755001.png)

![N-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-methylaniline](/img/structure/B2755004.png)

![N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B2755006.png)

![3-[3-(3,4-Dimethylphenyl)-1,2,4-oxadiazol-5-yl]-1-phenyl-1,4-dihydropyridazin-4-one](/img/structure/B2755009.png)

![2-(1H-indol-1-yl)-N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)acetamide](/img/structure/B2755014.png)

![4-[benzyl(methyl)sulfamoyl]-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide](/img/structure/B2755015.png)

![tert-Butyl ((5-oxospiro[3.5]nonan-6-yl)methyl)carbamate](/img/structure/B2755016.png)